2-[(3-chlorobenzyl)sulfanyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a heterocyclic compound that features a thieno[3,2-d]pyrimidin-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-(2-PHENYLETHYL) Group: This step can be achieved through alkylation reactions using suitable alkyl halides.
Attachment of the 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL} Group: This step involves the nucleophilic substitution reaction where the thioether linkage is formed.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature conditions.
Substitution: Halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to, affecting their activity.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are influenced by the compound’s presence.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-CHLOROPHENYL)-2-[(4-METHYLBENZYL)SULFANYL]-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE
- 3-(4-CHLOROPHENYL)-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE
Uniqueness
2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is unique due to its specific substitution pattern and the presence of both thioether and phenylethyl groups. This combination of structural features contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17ClN2OS2 |
---|---|
Molecular Weight |
413.0 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H17ClN2OS2/c22-17-8-4-7-16(13-17)14-27-21-23-18-10-12-26-19(18)20(25)24(21)11-9-15-5-2-1-3-6-15/h1-8,10,12-13H,9,11,14H2 |
InChI Key |
AMUCDGNHWWKQOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CS3)N=C2SCC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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